molecular formula C29H30O11 B150404 7-O-Methylaloeresin A CAS No. 329361-25-3

7-O-Methylaloeresin A

Cat. No. B150404
M. Wt: 554.5 g/mol
InChI Key: WRLXHKDQSQMWSH-ZTUNSOAWSA-N
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Description

7-O-Methylaloeresin A is a 5-methylchromone glycoside that was isolated from the plant Commiphora socotrana, which belongs to the Burseraceae family. The compound is characterized by the presence of a 2-acetonyl group and a glucopyranosyl moiety that is substituted with a methoxy group and a hydroxycinnamoyl group. The structure of 7-O-Methylaloeresin A was determined using various spectroscopic techniques, including mass spectrometry (MS), ultraviolet (UV) spectroscopy, proton nuclear magnetic resonance (^1H-NMR), and carbon-13 nuclear magnetic resonance (^13C-NMR) .

Synthesis Analysis

While the provided data does not include a direct synthesis of 7-O-Methylaloeresin A, it does reference the synthesis of related compounds. For instance, the synthesis of 7′-hydroxyabscisic acid, a metabolite of the plant hormone abscisic acid, is described in one of the papers. This synthesis involves a twelve-step process with a key intermediate that contains a masked hydroxyl group at a position analogous to the C-7′ position in abscisic acid. The synthesis concludes with the hydrolysis of a methyl ester using porcine liver esterase, yielding optically pure forms of the compound . Although this synthesis is not directly related to 7-O-Methylaloeresin A, the methodologies and principles could potentially be adapted for the synthesis of structurally related compounds.

Molecular Structure Analysis

The molecular structure of 7-O-Methylaloeresin A was elucidated through spectroscopic data. The compound's structure includes a chromone backbone, which is a common feature in this class of compounds. The presence of a methoxy group at the 7 position and a methyl group at the 5 position on the chromone ring is notable. Additionally, the compound has a sugar moiety attached, which is further modified by an (E)-4-hydroxycinnamoyl group, adding to the complexity of the molecule .

Chemical Reactions Analysis

The abstracts provided do not detail specific chemical reactions involving 7-O-Methylaloeresin A. However, the synthesis of related compounds, such as 7-deoxy-6-O-methylfusarentin, involves a diastereoselective strategy that includes a 1,3-chelation-controlled Reetz-Keck-type allylation. This type of reaction is significant for constructing stereocenters in complex organic molecules, which could be relevant for the synthesis or modification of compounds like 7-O-Methylaloeresin A .

Physical and Chemical Properties Analysis

The physical and chemical properties of 7-O-Methylaloeresin A are not explicitly discussed in the provided data. However, the structural features such as the chromone backbone, methoxy, and hydroxycinnamoyl groups suggest that the compound would exhibit properties typical of polyphenolic compounds. These may include UV absorption due to the chromone structure and potential antioxidant activity due to the phenolic components. The solubility, stability, and reactivity of 7-O-Methylaloeresin A would be influenced by these functional groups and the glycosidic linkage .

Scientific Research Applications

Isolation and Structural Elucidation

  • 7-O-Methylaloeresin A in Commiphora Socotrana : This compound was isolated from Commiphora socotrana and identified as a new 5-methylchromone glycoside. Its structure was elucidated using spectroscopic data, contributing to the understanding of plant biochemistry and phytochemistry (Blitzke, Schmidt, & Masaoud, 2001).

Chemotaxonomic Significance

  • Role in Aloe Species Identification : A phytochemical investigation of Aloe marlothii and Aloe rupestris led to the isolation of 7-O-methylaloeresin A. Its presence in these species underlines its importance in the chemotaxonomic classification within the Aloe genus (Bisrat, Dagne, Van Wyk, & Viljoen, 2000).

Biotechnological Production

  • Synthesis in Escherichia Coli : A novel approach for the biotechnological production of 7-O-Methyl aromadendrin, a related compound to 7-O-Methylaloeresin A, was developed using Escherichia coli. This method employed various plant biosynthetic pathways, showcasing the potential for large-scale production of such compounds for medicinal applications (Malla, Koffas, Kazlauskas, & Kim, 2011).

Antimicrobial and Antioxidant Properties

  • Activity in Aloe Harlana Reynolds : The latex of Aloe harlana Reynolds, containing 7-O-methylaloeresin A, was studied for its antimicrobial and antioxidant activities. This highlights the potential therapeutic applications of this compound in treating infections and oxidative stress-related conditions (Asamenew, Bisrat, Mazumder, & Asres, 2011).

Safety And Hazards

The safety data sheet for 7-O-Methylaloeresin A suggests that medical attention is required if inhaled . The victim should be moved into fresh air .

properties

IUPAC Name

[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[7-methoxy-5-methyl-4-oxo-2-(2-oxopropyl)chromen-8-yl]oxan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H30O11/c1-14-10-20(37-3)24(27-23(14)19(33)12-18(38-27)11-15(2)31)28-29(26(36)25(35)21(13-30)39-28)40-22(34)9-6-16-4-7-17(32)8-5-16/h4-10,12,21,25-26,28-30,32,35-36H,11,13H2,1-3H3/b9-6+/t21-,25-,26+,28+,29-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRLXHKDQSQMWSH-ZTUNSOAWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C2=C1C(=O)C=C(O2)CC(=O)C)C3C(C(C(C(O3)CO)O)O)OC(=O)C=CC4=CC=C(C=C4)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C2=C1C(=O)C=C(O2)CC(=O)C)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)OC(=O)/C=C/C4=CC=C(C=C4)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H30O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

554.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-O-Methylaloeresin A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
59
Citations
T Blitzke, J Schmidt, M Masaoud - Natural Product Letters, 2001 - Taylor & Francis
A new 5-methylchromone glycoside, named 7-O-methylaloeresin A (2-acetonyl-8-C-β-D[2′-O-(E)-4-hydroxycinnamoyl]glucopyranosyl-7-methoxy-5-methylchromone, 1), was isolated …
Number of citations: 10 www.tandfonline.com
D Bisrat, E Dagne, BE van Wyk, A Viljoen - Phytochemistry, 2000 - Elsevier
… A phytochemical investigation of the leaf exudate of Aloe marlothii has resulted in the isolation of a new chromone (7-O-methylaloeresin A) and a new anthrone (5-hydroxyaloin A 6′-O-…
Number of citations: 52 www.sciencedirect.com
G Asamenew, D Bisrat, A Mazumder… - Phytotherapy …, 2011 - Wiley Online Library
… The results of the present study also revealed the chromone 7-O-methylaloeresin A possesses stronger activity in both radical scavenging assays than the anthrone derivative aloin. …
Number of citations: 112 onlinelibrary.wiley.com
Y Yan, R Abdulla, Q Ma, HA Aisa - Journal of Chromatographic …, 2023 - academic.oup.com
… , aloeresin D and 7-O-methylaloeresin A were rapidly determined to … Besides, aloeresin D and 7-O-methylaloeresin A are also … , aloeresin D and 7-Omethylaloeresin A may be the latent …
Number of citations: 1 academic.oup.com
D Lobine, I Cummins, J Govinden-Soulange… - Fitoterapia, 2018 - Elsevier
… 7-O-methylaloeresin A (14)] were only detected in the A. vera extract (m/z 571.1812 and 555.1873, respectively). 2"-O-Feuloylaloesin and 7-O-methylaloeresin A … 7-O-Methylaloeresin A …
Number of citations: 19 www.sciencedirect.com
IJ Adeosun, IT Baloyi, S Cosa - In Vivo, 2023 - hindawi.com
Background. Free radicals are very reactive molecules produced during oxidation events that in turn initiate a chain reaction resulting in cellular damage. Many degenerative diseases …
Number of citations: 2 www.hindawi.com
G Nigussie, A Siyadatpanah, R Norouzi… - Evidence-Based …, 2023 - hindawi.com
… 7) from Cineraria abyssinica’s aqueous and methanol leaf extracts, Flavan-3-ol-7-O-glucoside (8) from Hydnora johannis’ CH2Cl2/MeOH (1 :1) root extracts, and 7-O-Methylaloeresin A (…
Number of citations: 9 www.hindawi.com
B Gao, CS Yao, JY Zhou… - Yao xue xue bao …, 2006 - pubmed.ncbi.nlm.nih.gov
Aim To seek for new components as BACE inhibitors from Aloe arborescens. Methods The chemical constituents were isolated by chromatographic methods and their structures were …
Number of citations: 9 pubmed.ncbi.nlm.nih.gov
S Lee, SG Do, SY Kim, J Kim, Y Jin… - Journal of Agricultural …, 2012 - ACS Publications
… (7), isoaloeresin D (9), and 7-O-methylaloeresin A (10). Aloeresin has a number of different isomers… (1), aloeresin A (7), and 7-O-methylaloeresin A (10) were mainly related to small aloe …
Number of citations: 76 pubs.acs.org
Y Yan, R Abdulla, X Liu, S Li… - Journal of Separation …, 2022 - Wiley Online Library
… As an example of the chromone C-glycosides with the oxo group at C-10, compound F46 was identified as 7-O-methylaloeresin A and the fragmentation pattern is shown in Figure 4E. …

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